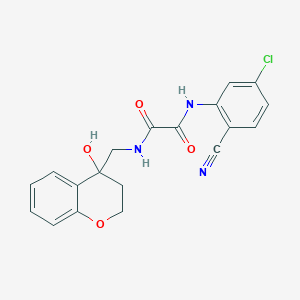

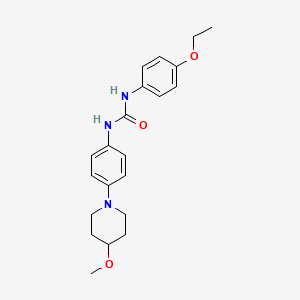

![molecular formula C10H6BrFO2S B2610145 6-Bromo-5-fluoro-benzo[b]thiophene-2-carboxylic acid methyl ester CAS No. 1404119-48-7](/img/structure/B2610145.png)

6-Bromo-5-fluoro-benzo[b]thiophene-2-carboxylic acid methyl ester

Overview

Description

“6-Bromo-5-fluoro-benzo[b]thiophene-2-carboxylic acid methyl ester” is a chemical compound that belongs to the class of thiophene derivatives . Thiophene derivatives are essential heterocyclic compounds and show a variety of properties and applications . They are utilized in industrial chemistry and material science as corrosion inhibitors . Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors .

Synthesis Analysis

Thiophene derivatives can be synthesized by heterocyclization of various substrates . The condensation reaction, including Gewald , Paal–Knorr , Fiesselmann , and Hinsberg synthesis , are typical and significant synthetic methods to thiophene derivatives .

Molecular Structure Analysis

Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as heteroatom with the formula C4H4S . Molecules with the thiophene ring system exhibit many pharmacological properties .

Chemical Reactions Analysis

Thiophene and its derivatives undergo various chemical reactions. For example, upon treatment with LDA, thiophene-2-carboxylic acid undergoes double deprotonation to give the 5-lithio derivative, a precursor to many 5-substituted derivatives .

Scientific Research Applications

Efficient Synthesis for Pharmaceutical Applications The compound 6-Bromo-5-fluoro-benzo[b]thiophene-2-carboxylic acid methyl ester is closely related to compounds used in the synthesis of pharmaceuticals. For instance, 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, a potent dopamine D2 and D3 and serotonin-3 (5-HT3) receptors antagonist, was synthesized efficiently. The process involved intricate steps like methoxylation, oxidation, nucleophilic substitution, and bromination to produce the desired product with a notable overall yield of 67% (Hirokawa, Horikawa, & Kato, 2000).

Advanced Materials Development Modified fullerene acceptors like [6,6]-phenyl-C70-butyric acid methyl ester (CN-PC70BM) have been employed with polymers like PTB7-Th for the fabrication of organic solar cells. The study highlighted an efficient power conversion efficiency (PCE) achieved with the introduction of chloronaphthalene as an additive, demonstrating the potential of such compounds in the development of high-efficiency solar cells (Nagarjuna, Bagui, Gupta, & Singh, 2017).

Heterocyclic Synthesis and Analytical Applications Compounds structurally related to benzo[b]thiophene have been utilized in the synthesis of heterocyclic compounds. For instance, benzo[b]thiophene-5,6-dicarboxaldehyde was engaged in synthesizing condensed rings and highly fluorescent compounds, demonstrating its utility in the synthesis of novel chemical structures and potential applications in fluorescence-based analytical methods (El‐Borai & Rizk, 2009).

Structural Analysis and Crystallography The crystal structure of compounds related to this compound, like methyl 2-amino-4,5,6,7-tetrahydro-1-benzo-thiophene-3-carboxylate, was meticulously studied. It revealed a unique structure stabilized by intra- and intermolecular N-H···O hydrogen bonds, underlining the significance of such analyses in understanding the physical and chemical properties of these compounds (Vasu, Nirmala, Chopra, Mohan, & Saravanan, 2004).

Mechanism of Action

Future Directions

Thiophene-based analogs continue to attract a growing number of scientists due to their potential as biologically active compounds . They are expected to play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Future research will likely focus on the synthesis and characterization of novel thiophene moieties with wider therapeutic activity .

properties

IUPAC Name |

methyl 6-bromo-5-fluoro-1-benzothiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrFO2S/c1-14-10(13)9-3-5-2-7(12)6(11)4-8(5)15-9/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGPFXUVKYZDMMP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=CC(=C(C=C2S1)Br)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrFO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-[2-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]sulfonyl-4,5-dimethoxyphenyl]acetate](/img/structure/B2610064.png)

![3-chloro-N-(5-(2,4-dimethylthiazol-5-yl)-1,3,4-oxadiazol-2-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2610068.png)

![2-((6,8-dimethyl-5,7-dioxo-2-propyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-phenethylacetamide](/img/structure/B2610070.png)

![2-[(6-ethyl-5,5-dioxido-6H-pyrimido[5,4-c][2,1]benzothiazin-2-yl)thio]-N-(2-methoxyphenyl)acetamide](/img/structure/B2610073.png)

![1-(4-chlorobenzyl)-3-(3-fluoro-4-methylphenyl)[1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

![Ethyl 4-(2-(4-oxo-1,4,6,7-tetrahydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-6-yl)acetamido)benzoate](/img/structure/B2610085.png)